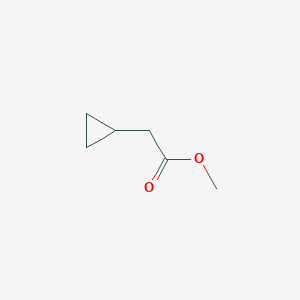

Methyl 2-cyclopropylacetate

描述

Significance of Cyclopropane (B1198618) Moieties in Chemical Synthesis

The cyclopropane ring, despite its simple structure, is a cornerstone in the design and synthesis of complex organic molecules. numberanalytics.com Its importance stems from a unique combination of steric and electronic properties that are not found in larger ring systems or acyclic analogues.

Cyclopropane is characterized by significant ring strain, a consequence of its compressed bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.orgfiveable.me This strain energy, a combination of angle and torsional strain, renders the cyclopropane ring susceptible to a variety of ring-opening reactions, making it a valuable synthetic intermediate. fiveable.mefiveable.menumberanalytics.comwikipedia.org The release of this strain can be a powerful driving force for chemical transformations, enabling the construction of more complex molecular architectures. wikipedia.org The C-C bonds in cyclopropane are weaker than typical C-C bonds and possess a higher degree of p-character, which contributes to their unique reactivity. acs.orgwikipedia.org This enhanced reactivity allows cyclopropanes to participate in a range of reactions, including cycloadditions and rearrangements, that are not readily accessible to their acyclic counterparts. fiveable.me

The cyclopropyl (B3062369) group is a prevalent feature in a wide array of biologically active compounds and advanced materials. scientificupdate.comunl.pt In medicinal chemistry, the incorporation of a cyclopropane ring can significantly influence a molecule's pharmacological profile. acs.orgiris-biotech.de It can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational rigidity, which can be advantageous for drug design. acs.orgunl.ptiris-biotech.de For instance, the replacement of other alkyl groups with a cyclopropyl group can lead to increased potency and reduced off-target effects. acs.org In the last decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA. scientificupdate.com In materials science, the rigidity and strain of the cyclopropane ring are exploited in the synthesis of specialized polymers and advanced coatings, imparting unique mechanical and thermal properties. longdom.org

Overview of Ester Functionality in Cyclopropane-Containing Molecules

The ester functional group is a common and versatile moiety in organic chemistry. When attached to a cyclopropane ring, it provides a reactive handle for a variety of chemical transformations. The ester group can be readily hydrolyzed, reduced to an alcohol, or converted to an amide, allowing for the divergent synthesis of a wide range of derivatives. nih.gov The electronic nature of the ester group, being a π-acceptor, can also influence the properties of the adjacent cyclopropane ring. nih.gov The stability of cyclopropanecarboxylic acid esters has been noted to be substantially greater than other structurally related esters, a phenomenon attributed to hyperconjugative stabilization. acs.org This increased stability can be beneficial in applications such as prodrug design. acs.org

Methyl 2-Cyclopropylacetate within the Context of Cyclopropylacetic Acid Derivatives

This compound is a specific example of a cyclopropylacetic acid derivative. It consists of a cyclopropane ring attached to an acetic acid methyl ester. This compound serves as a valuable building block in organic synthesis. The presence of both the cyclopropane ring and the methyl ester functionality allows for a diverse range of chemical modifications. For instance, the ester can be manipulated through various reactions, while the cyclopropane ring can participate in ring-opening or other transformations characteristic of strained systems.

Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| CAS Number | 34108-21-9 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₁₀O₂ | nih.gov |

| Molecular Weight | 114.14 g/mol | sigmaaldrich.comnih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-cyclopropylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6(7)4-5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBILHZMYDIQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312166 | |

| Record name | methyl 2-cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34108-21-9 | |

| Record name | 34108-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-cyclopropylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyclopropylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Cyclopropylacetate and Its Advanced Precursors

Catalytic Approaches to Methyl 2-Cyclopropylacetate Synthesis

Catalytic methods offer efficient and selective routes to cyclopropane-containing molecules. This section details two distinct catalytic strategies: palladium(II) acetate-catalyzed cyclopropanation reactions and hydrogen-borrowing catalysis for the α-cyclopropanation of ketones.

Palladium(II) Acetate (B1210297) Catalysis in Cyclopropanation Reactions

Palladium(II) acetate is a versatile catalyst for the cyclopropanation of olefins using diazomethane (B1218177). While the active catalytic species is believed to be a Pd(0) complex formed in situ, Pd(OAc)₂ is commonly used as the precatalyst. acs.orgnih.govacs.org The reaction mechanism is thought to involve the formation of a palladium-carbene complex, which then reacts with the olefin to yield the cyclopropane (B1198618) product. acs.orgnih.gov

The palladium(II) acetate-catalyzed reaction of diazomethane with vinyl acetic acid, followed by esterification, provides a direct route to this compound. This transformation is analogous to the cyclopropanation of other α,β-unsaturated esters. Research on the cyclopropanation of methyl esters of unsaturated fatty acids has demonstrated that α,β-unsaturated esters are more reactive than their non-conjugated counterparts. researchgate.net

In a typical procedure, a solution of diazomethane in a suitable solvent like diethyl ether is added to a solution of the α,β-unsaturated acid and a catalytic amount of palladium(II) acetate. The reaction is generally carried out at low temperatures to control the reactivity of diazomethane. The resulting cyclopropyl (B3062369) carboxylic acid can then be esterified to yield this compound. The increased reactivity of the double bond in α,β-unsaturated systems is attributed to the electron-withdrawing effect of the carbonyl group, which polarizes the double bond and makes it more susceptible to nucleophilic attack by the palladium-carbene intermediate.

| Reactant | Catalyst | Reagent | Product | Key Finding |

| Vinyl Acetic Acid | Palladium(II) Acetate | Diazomethane | 2-Cyclopropylacetic Acid | α,β-unsaturated acids are reactive substrates for palladium-catalyzed cyclopropanation. researchgate.net |

The palladium(II) acetate-catalyzed cyclopropanation can also be extended to α,β-unsaturated nitriles such as allyl cyanide. The electron-withdrawing nature of the nitrile group activates the double bond for the reaction with the palladium-carbene species, similar to the effect of the carboxyl group in vinyl acetic acid. This reaction would yield 2-cyclopropylacetonitrile, a precursor that can be hydrolyzed and esterified to produce this compound.

The general conditions for this reaction are expected to be similar to those used for α,β-unsaturated esters, involving the slow addition of diazomethane to a mixture of allyl cyanide and catalytic palladium(II) acetate in an inert solvent. The regioselectivity of the cyclopropanation is directed by the electronic nature of the substrate.

| Reactant | Catalyst | Reagent | Product | Key Finding |

| Allyl Cyanide | Palladium(II) Acetate | Diazomethane | 2-Cyclopropylacetonitrile | Electron-withdrawing groups like nitriles activate alkenes for cyclopropanation. researchgate.net |

Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones

Hydrogen-borrowing (HB) catalysis is an efficient and atom-economical method for the formation of C-C bonds. This strategy has been successfully applied to the α-cyclopropanation of ketones, providing access to valuable cyclopropyl ketone precursors. The process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then participates in a subsequent reaction, followed by the reduction of the intermediate by the captured hydrogen.

A novel approach to α-cyclopropyl ketones utilizes an intramolecular displacement strategy within the hydrogen-borrowing manifold. This transformation proceeds via the HB alkylation of a ketone with an alcohol containing a pendant leaving group. The resulting intermediate then undergoes an intramolecular nucleophilic displacement by the enolate to form the cyclopropane ring.

Two complementary strategies have been demonstrated: one where the leaving group is installed on the ketone substrate and another where it is on the alcohol component. This flexibility allows for a broader substrate scope and access to a variety of α-cyclopropyl ketones.

| Strategy | Ketone Component | Alcohol Component | Key Intermediate | Product |

| Strategy A | Ketone with leaving group | Simple alcohol | α-Alkylated ketone with leaving group | α-Cyclopropyl ketone |

| Strategy B | Simple ketone | Alcohol with leaving group | α-Alkylated ketone with leaving group | α-Cyclopropyl ketone |

The α-cyclopropyl ketones synthesized via hydrogen-borrowing catalysis serve as versatile precursors for carboxylic acid building blocks, including the parent structure of 2-cyclopropylacetic acid. A straightforward two-step sequence can be employed for this conversion. For instance, α-cyclopropyl ketones can be subjected to Baeyer-Villiger oxidation to form the corresponding ester, which is then hydrolyzed to the carboxylic acid. This method provides a synthetically useful route to 1,1-substituted spirocyclopropyl acid building blocks and other valuable α-cyclopropyl carboxylic acids.

| Starting Material | Reaction Sequence | Intermediate | Final Product | Significance |

| α-Cyclopropyl Ketone | 1. Baeyer-Villiger Oxidation2. Hydrolysis | Cyclopropyl Ester | α-Cyclopropyl Carboxylic Acid | Access to valuable carboxylic acid building blocks. |

Functional Group Interconversions Leading to this compound

Esterification of Cyclopropylacetic Acid

The direct esterification of cyclopropylacetic acid with methanol, commonly known as Fischer esterification, represents a fundamental and straightforward approach to synthesizing this compound. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an alcohol. masterorganicchemistry.com To favor the formation of the ester product, the equilibrium can be shifted to the right by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commdpi.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmdpi.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting ester yields this compound. masterorganicchemistry.com

| Parameter | Condition | Purpose |

| Reactants | Cyclopropylacetic Acid, Methanol (often in excess) | Methanol serves as both a reactant and a solvent. |

| Catalyst | Concentrated H₂SO₄, p-TsOH, or other strong acids | To protonate the carbonyl group and increase its reactivity. masterorganicchemistry.commdpi.com |

| Temperature | Reflux | To increase the reaction rate. |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium. |

| Work-up | Neutralization, Extraction, Distillation | To isolate and purify the final ester product. |

Deracemization of Racemic Methyl N-Boc-Cyclopropylglycinate

The deracemization of racemic methyl N-Boc-cyclopropylglycinate is a process that has been investigated for the synthesis of enantiomerically pure cyclopropylglycine. goettingen-research-online.deresearchgate.net This method typically involves enzymatic hydrolysis, for instance, using the enzyme papain. goettingen-research-online.deresearchgate.net However, this enzymatic process leads to the hydrolysis of the methyl ester to a carboxylic acid, and subsequent steps involve the removal of the N-Boc protecting group to yield the amino acid, cyclopropylglycine. goettingen-research-online.deresearchgate.net Therefore, this pathway does not directly yield this compound but rather its corresponding amino acid precursor.

Baeyer-Villiger Oxidation of Methyl Cyclopropyl Ketones

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comorganic-chemistry.org This reaction can be applied to the synthesis of cyclopropyl acetates from methyl cyclopropyl ketones. researchgate.net The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. sigmaaldrich.comnih.gov

The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxygen insertion. In the case of methyl cyclopropyl ketone, the cyclopropyl group has a higher migratory aptitude than the methyl group, leading to the formation of cyclopropyl acetate. Subsequent transesterification would be required to obtain this compound.

| Parameter | Condition | Purpose |

| Substrate | Methyl Cyclopropyl Ketone | The ketone to be oxidized. |

| Oxidizing Agent | m-CPBA, Trifluoroperacetic acid | To provide the oxygen atom for insertion. sigmaaldrich.comnih.gov |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | To dissolve the reactants. |

| Temperature | Typically room temperature or below | To control the reaction rate and prevent side reactions. |

| Product | Cyclopropyl Acetate | The initial ester product of the oxidation. |

Studies have shown that while some methyl ketones are inert towards m-chloroperbenzoic acid, they can undergo Baeyer-Villiger reactions with the more reactive trifluoroperacetic acid, forming acetate ester insertion products in moderate yields. nih.gov

Pyrolysis of Acetoxypyrazolines

The pyrolysis of pyrazolines is a known method for the synthesis of cyclopropane derivatives. Specifically, the pyrolysis of 4,5-dimethyl-3-carbomethoxy-2-pyrazoline has been reported to yield methyl 3-methyl-3-pentenoate. bac-lac.gc.ca The thermal decomposition of 3,5-dimethyl-3-carbomethoxy-1-pyrazoline, on the other hand, produces methyl 1,2-dimethylcyclopropane-1-carboxylate. bac-lac.gc.ca While this demonstrates the formation of cyclopropane rings from pyrazolines, the direct synthesis of this compound from an unsubstituted acetoxypyrazoline via this method is not well-documented in the readily available literature. The pyrolysis of these heterocyclic compounds often leads to a mixture of products, including unsaturated esters, making it a less direct route to the desired product. bac-lac.gc.ca

Multistep Synthetic Sequences Involving Cyclopropyl Intermediates

Preparation from Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone is a key intermediate in the synthesis of various cyclopropyl compounds and can be prepared from readily available starting materials. orgsyn.orgchemicalbook.comguidechem.com A common synthesis involves the treatment of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid to yield 5-chloro-2-pentanone (B45304). orgsyn.org Subsequent treatment of the crude 5-chloro-2-pentanone with a strong base, such as sodium hydroxide, induces an intramolecular cyclization to form cyclopropyl methyl ketone. orgsyn.org Another synthetic route starts from 2-methylfuran, which undergoes a one-pot hydrogenation and hydrolysis to give acetyl-n-propanol. This is then chlorinated with hydrochloric acid to 5-chloro-2-pentanone, followed by a ring-closing reaction under alkaline conditions to yield cyclopropyl methyl ketone. google.com

Once cyclopropyl methyl ketone is obtained, it can be converted to a cyclopropyl acetate through the Baeyer-Villiger oxidation, as described in section 2.2.3. This two-step sequence, starting from α-acetyl-γ-butyrolactone or 2-methylfuran, represents a viable multistep synthesis of a precursor to this compound. researchgate.netorgsyn.orggoogle.com

| Step | Starting Material | Reagents | Intermediate/Product | Yield |

| 1 | α-Acetyl-γ-butyrolactone | 1. Concentrated HCl, H₂O | 5-Chloro-2-pentanone | 79-90% |

| 2 | 5-Chloro-2-pentanone | NaOH, H₂O | Cyclopropyl Methyl Ketone | 70-75% |

| 3 | Cyclopropyl Methyl Ketone | Trifluoroperacetic acid | Cyclopropyl Acetate | Moderate |

Synthesis via N-Chlorination and Dehydrochlorination

A notable synthetic pathway provides access to advanced derivatives of cyclopropylglycine, utilizing the core cyclopropyl acetate structure. This method involves the preparation of methyl 2-cyclopropyl-2-N-Boc-iminoacetate, a valuable building block, through a two-step process starting from an N-Boc-protected methyl ester of cyclopropylglycine. goettingen-research-online.deresearchgate.net

The initial step is an N-chlorination of the protected amino acid ester. This is followed by a dehydrochlorination reaction, which is facilitated by the use of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). goettingen-research-online.deresearchgate.net This elimination reaction results in the formation of an iminoacetate (B1260909) derivative. This product serves as a precursor for creating unusual, orthogonally bisprotected α,α-diamino acid derivatives, which are of interest as components in rigid peptide backbones. goettingen-research-online.deresearchgate.net

Table 1: Key Reagents in the Synthesis of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate

| Step | Starting Material | Key Reagent(s) | Product |

| N-Chlorination | N-Boc-protected methyl ester of cyclopropylglycine | Chlorinating Agent | N-Chloro intermediate |

| Dehydrochlorination | N-Chloro intermediate | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Methyl 2-cyclopropyl-2-N-Boc-iminoacetate |

Reaction of Bromomethyl Cyclopropyl Acetate with Grignard Reagents

The reaction of organometallic compounds, such as Grignard reagents, with esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.com When an ester like a bromomethyl cyclopropyl acetate derivative is treated with a Grignard reagent (R-MgX), the reaction typically proceeds via nucleophilic acyl substitution.

The Grignard reagent adds to the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate is unstable and collapses, eliminating the alkoxy group (-OR') to form a ketone. If a sufficient amount of the Grignard reagent is present, a second equivalent will rapidly add to the newly formed ketone, resulting in a tertiary alcohol after an acidic workup. masterorganicchemistry.combrainly.inbrainly.in The presence of the bromomethyl group on the cyclopropane ring offers an additional site for reactivity, although the carbonyl group of the acetate is generally more reactive towards Grignard reagents.

Table 2: General Reaction Pathway of Esters with Grignard Reagents

| Step | Reactant | Reagent | Intermediate/Product | Description |

| 1 | Ester | Grignard Reagent (1 eq.) | Ketone | The Grignard reagent adds to the carbonyl, and the alkoxy group is eliminated. |

| 2 | Ketone | Grignard Reagent (1 eq.) | Tertiary Alkoxide | A second molecule of the Grignard reagent adds to the ketone. |

| 3 | Tertiary Alkoxide | Acid Workup (e.g., H₃O⁺) | Tertiary Alcohol | Protonation of the alkoxide yields the final alcohol product. |

Utilization of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate as a Building Block

Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is a functionalized cyclopropane derivative that serves as a versatile building block in organic synthesis. chemicalbook.com Its utility stems from the presence of two key reactive sites: the ester group and the primary alkyl bromide.

The bromomethyl group is a key feature, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles. For example, it can be used in the synthesis of more complex molecules where the cyclopropylmethyl acetate moiety is a required structural component. This compound is recognized as a reactant in various organic syntheses, including as a precursor for creating intermediates for drug development. chemicalbook.com

Table 3: Properties of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate

| Property | Value |

| Molecular Formula | C₇H₁₁BrO₂ |

| Molecular Weight | 207.07 g/mol |

| CAS Number | 855473-50-6 |

| Synonym | Methyl 2-(1-Bromomethylcyclopropyl)acetate |

| Role | Reactant in organic synthesis |

Stereoselective Synthesis of Cyclopropylglycine Derivatives

The stereoselective synthesis of amino acids is of great importance, particularly in pharmaceutical chemistry. A highly efficient method for obtaining enantiomerically pure cyclopropylglycine involves the enzymatic resolution of its N-Boc-protected methyl ester. researchgate.net

This process utilizes the enzyme papain, derived from Carica papaya, to catalyze the hydrolysis of the racemic N-Boc-protected methyl ester of cyclopropylglycine. goettingen-research-online.deresearchgate.net The enzymatic reaction proceeds stereoselectively, meaning it preferentially acts on one enantiomer over the other. This deracemization allows for the separation of the two enantiomers. Following the enzymatic hydrolysis, a deprotection step under acidic conditions yields both enantiomers of cyclopropylglycine with very high enantiomeric excess (99% or better). goettingen-research-online.deresearchgate.net This chemo-enzymatic approach provides a practical route to multigram quantities of these valuable chiral building blocks from inexpensive starting materials like cyclopropyl methyl ketone. goettingen-research-online.deresearchgate.net

Table 4: Overview of Stereoselective Synthesis of Cyclopropylglycine

| Parameter | Description |

| Starting Material | Racemic N-Boc-protected methyl ester of cyclopropylglycine |

| Enzyme | Papain (from Carica papaya) |

| Reaction Type | Enzymatic Hydrolysis (Deracemization) |

| Key Outcome | Separation of enantiomers |

| Final Product | Both enantiomers of cyclopropylglycine |

| Enantiomeric Excess | ≥99% |

Mechanistic Investigations of Reactions Involving Methyl 2 Cyclopropylacetate

Reaction Mechanism Elucidation for Cyclopropanation Reactions

The formation of the cyclopropane (B1198618) ring in methyl 2-cyclopropylacetate and its derivatives is a key synthetic step. Elucidating the mechanism of these cyclopropanation reactions is essential for optimizing reaction conditions and achieving desired stereochemical control.

Role of Intermediates in Catalyzed Cyclopropanation (e.g., Diradicals, Zwitterions)

The catalyzed cyclopropanation of alkenes, such as in the formation of cyclopropyl (B3062369) esters from acrylates, is generally believed to proceed through the formation of a metal carbene intermediate. The subsequent reaction of this carbene with an alkene can, in principle, follow different mechanistic pathways, including the involvement of diradical or zwitterionic intermediates.

Computational studies on the rhodium-catalyzed cyclopropanation of electron-deficient alkenes like acrylates suggest a complex interplay of factors that determine the reaction pathway. While a direct, concerted asynchronous cyclopropanation is often proposed, the possibility of stepwise mechanisms involving intermediates cannot be entirely ruled out, especially depending on the nature of the catalyst and the substrate. For instance, in some [3+2] cycloaddition reactions, which share mechanistic similarities with cyclopropanation, the formation of zwitterionic intermediates has been computationally and experimentally supported, particularly when polar interactions between the reactants are significant. However, in many other cases, including cycloadditions involving nitrones and perfluoroalkenes, computational studies have failed to locate stable zwitterionic intermediates, suggesting a one-step mechanism is more likely.

The nature of the substituents on both the carbene and the alkene plays a crucial role in dictating the preferred mechanistic pathway. For the synthesis of compounds like this compound, the interaction of the metal carbene with methyl acrylate would be the key step. The electronic properties of the acrylate, being an electron-deficient alkene, will influence the stability of any potential charged or radical intermediates. While definitive studies on the specific intermediates in the formation of this compound are not extensively documented, the general consensus for related systems leans towards a concerted, albeit asynchronous, transition state for the cyclopropanation step, which effectively avoids the formation of discrete diradical or zwitterionic intermediates.

Kinetic Studies of Reactions with this compound Derivatives

Kinetic studies are paramount in understanding the reactivity of this compound and its derivatives. These studies provide quantitative data on reaction rates and help to elucidate the factors that influence the stability of the cyclopropane ring and the mechanisms of its cleavage.

Hydrolysis Kinetics of Cyclopropyl Acetates

The hydrolysis of esters is a fundamental organic reaction. For cyclopropyl acetates, the proximity of the strained ring to the ester functionality can influence the rate of hydrolysis. Studies on the hydrolysis of cyclopropanecarboxylic acid esters have indicated that these compounds exhibit a substantial increase in stability under both acidic and basic hydrolytic conditions compared to their non-cyclic counterparts. This enhanced stability can be attributed to hyperconjugative stabilization provided by the cyclopropyl group.

Table 1: General Factors Influencing the Rate of Alkaline Ester Hydrolysis

| Factor | Effect on Rate | Rationale |

| Electron-withdrawing groups on the acyl portion | Increase | Stabilize the developing negative charge on the transition state. |

| Electron-donating groups on the acyl portion | Decrease | Destabilize the developing negative charge on the transition state. |

| Steric hindrance around the carbonyl group | Decrease | Hinder the approach of the nucleophile (hydroxide ion). |

| Polar aprotic solvents | Increase | Solvate the cation of the base, increasing the nucleophilicity of the anion. |

Given the enhanced stability of cyclopropanecarboxylic acid esters, it is expected that the rate constants for the hydrolysis of this compound would be lower than those for analogous non-cyclic acetates under similar conditions.

Analysis of Ring Opening Pathways of Cyclopropane Derivatives

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, particularly with acid catalysis. The regioselectivity of the ring-opening is a key aspect of these reactions and is often dictated by the substituents on the cyclopropane ring.

In the case of monosubstituted cyclopropanes, such as those with an aryl group, acid-catalyzed ring-opening hydroarylation can proceed through an S(_N)1-type mechanism, leading to the formation of a branched product. This involves the protonation of the cyclopropane ring followed by cleavage to form a secondary carbocation, which is then attacked by a nucleophile.

For cyclopropyl ketones, the ring-opening can proceed via a homo-conjugate addition pathway. This mechanism involves the initial protonation of the carbonyl group, which then induces a nucleophilic attack on the cyclopropane ring, leading to a linear product.

While specific studies on the ring-opening of this compound are limited, analogies can be drawn from related systems. For example, the palladium-catalyzed ring-opening of aryl cyclopropyl ketones proceeds stereoselectively to form (E)-1-arylbut-2-en-1-ones. The mechanism of acid-catalyzed ring-opening of epoxides, which also involves a strained three-membered ring, proceeds via protonation of the oxygen followed by nucleophilic attack. This can occur through an S(_N)1-like or S(_N)2-like pathway depending on the substitution pattern of the epoxide.

Influence of Leaving Groups and Reaction Conditions on Reaction Mechanisms

The nature of the leaving group and the reaction conditions (e.g., solvent polarity) have a profound influence on the mechanism and rate of reactions involving cyclopropane derivatives, particularly in nucleophilic substitution and ring-opening reactions.

In solvolysis reactions of cyclopropylmethyl systems, where a leaving group is attached to a carbon adjacent to the cyclopropane ring, the participation of the cyclopropane ring can lead to accelerated reaction rates and the formation of rearranged products. The ability of a leaving group to depart is crucial in these reactions. Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. The reactivity of common leaving groups follows the general trend: triflates > tosylates > iodides > bromides > chlorides. libretexts.org

The solvent plays a critical role in stabilizing intermediates and transition states. Polar protic solvents, for example, are effective at stabilizing carbocationic intermediates that may form during S(_N)1-type ring-opening reactions of cyclopropane derivatives. libretexts.org In contrast, polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles, favoring S(_N)2 reactions.

The selectivity of ring-opening in cyclopropane derivatives can be influenced by the presence of an electron-withdrawing group or a leaving group that polarizes a specific σ-bond through a "push-pull" effect. nih.gov This highlights the intricate relationship between the substrate structure, the leaving group, and the reaction conditions in determining the ultimate reaction pathway.

Stereochemical Outcomes and Diastereoselective Control in Synthesis

The synthesis of substituted cyclopropanes, including derivatives of this compound, often generates stereoisomers. Controlling the stereochemical outcome, particularly achieving high diastereoselectivity, is a significant goal in synthetic organic chemistry.

The diastereoselectivity of cyclopropanation reactions is highly dependent on the mechanism and the nature of the catalyst and reactants. In many metal-catalyzed cyclopropanations, the reaction is stereospecific with respect to the alkene geometry. This means that a cis-alkene will predominantly give a cis-substituted cyclopropane, and a trans-alkene will give a trans-substituted cyclopropane.

The development of chiral catalysts has enabled enantioselective cyclopropanation reactions. Furthermore, the diastereoselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, in the synthesis of vinylcyclopropanes from α,β-unsaturated esters, different diastereomers can be obtained with high selectivity by tuning the base and additives used in the reaction.

The synthesis of polysubstituted cyclopropanes presents a greater stereochemical challenge. The relative orientation of the substituents is determined by the transition state geometry of the cyclopropanation reaction. Factors such as steric hindrance and electronic interactions between the substituents on the carbene and the alkene in the transition state dictate the diastereomeric ratio of the products. For instance, in the rhodium-catalyzed intramolecular cyclopropanation of allylic cyanodiazoacetates, highly functionalized cyclopropanes can be obtained with excellent diastereoselectivity.

Enantioselective Synthesis of Cyclopropyl-Containing Chiral Intermediates

The generation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is not typically the direct substrate for enantioselective transformations, its derivatives serve as valuable precursors for the synthesis of cyclopropyl-containing chiral intermediates. A key strategy involves the conversion of this compound into a more reactive species, such as an α-imino ester, which can then undergo stereocontrolled reactions.

A notable example is the synthesis of methyl 2-cyclopropyl-2-N-Boc-iminoacetate. This iminoacetate (B1260909) is prepared from a derivative of this compound and serves as a versatile building block. researchgate.net The electrophilic nature of the imine carbon allows for the addition of various nucleophiles, providing a pathway to α,α-disubstituted amino acid derivatives. researchgate.net The stereochemical outcome of these additions can be controlled through the use of chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products.

The general reactivity of α-imino esters, such as the one derived from this compound, has been explored in a variety of asymmetric transformations. These include organometallic additions, metal-catalyzed vinylations and alkynylations, and Mannich-type reactions. researchgate.net For instance, the Petasis borono-Mannich multicomponent reaction, utilizing a chiral BINOL-derived catalyst, has been shown to produce optically active α-amino esters with moderate to good yields and enantioselectivities. researchgate.net While the specific application of this methodology to methyl 2-cyclopropyl-2-N-Boc-iminoacetate is not extensively detailed in the readily available literature, the established reactivity of analogous α-imino esters suggests its potential for the enantioselective synthesis of cyclopropyl-containing chiral amino acids.

The following table summarizes the key transformation for creating a chiral center from a derivative of this compound.

| Precursor | Key Intermediate | Reaction Type | Potential Chiral Products |

| This compound derivative | Methyl 2-cyclopropyl-2-N-Boc-iminoacetate | Nucleophilic Addition | Enantiomerically enriched α,α-diamino acid derivatives |

Further research is required to fully elucidate the specific catalysts, reaction conditions, and resulting enantiomeric excesses for the nucleophilic addition to methyl 2-cyclopropyl-2-N-Boc-iminoacetate.

Diastereomer Ratios in Cycloaddition Products

Donor-acceptor (D-A) cyclopropanes, which can be derived from this compound, are valuable three-carbon synthons in cycloaddition reactions for the construction of five-membered carbocyclic and heterocyclic rings. The stereochemical outcome of these reactions, specifically the diastereomer ratio of the products, is a critical aspect of their synthetic utility and is influenced by the reaction mechanism, the nature of the reactants, and the choice of catalyst.

One of the primary cycloaddition pathways for D-A cyclopropanes is the [3+2] cycloaddition. Mechanistic studies suggest that these reactions can proceed through a stereospecific intimate-ion pair mechanism, particularly when mediated by a Lewis acid. caltech.edu In this proposed mechanism, the Lewis acid activates the D-A cyclopropane, leading to the formation of a zwitterionic intermediate. The stereochemistry of the subsequent cyclization is determined by the facial selectivity of the nucleophilic attack of the dipolarophile on this intermediate. An important observation in some of these reactions is the inversion of configuration at the benzylic position of the cyclopropane, which is consistent with this mechanistic hypothesis. caltech.edu

An example of a diastereoselective [3+2] cycloaddition involves the reaction of a 2-cyclopropyl acetate (B1210297) derivative with an oxindole-derived α,β-unsaturated enamide. This reaction, promoted by simple bases like NaOH, leads to the formation of spiro[cyclopentane-1,3'-indoline] derivatives with up to three adjacent chiral centers. Notably, these reactions can proceed with high diastereoselectivity, affording the products as single diastereomers.

The following table presents data on the diastereoselectivity of a [3+2] cycloaddition reaction involving a donor-acceptor cyclopropane.

| Donor-Acceptor Cyclopropane | Dipolarophile | Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield (%) |

| 2-Arylcyclopropane-1,1-dicarboxylate | N-Substituted Indole | Nickel Catalyst | - | 8.6:1 | up to 93 |

| Donor-Acceptor Cyclopropane | Isothiocyanate | Tin(II) Triflate | - | - | - |

| Donor-Acceptor Cyclopropane | Carbodiimide | Tin(II) Triflate | - | - | - |

The data indicates that high levels of diastereoselectivity can be achieved in the [3+2] cycloaddition reactions of donor-acceptor cyclopropanes. The specific diastereomer that is favored depends on the precise structures of the reactants and the reaction conditions.

Further investigations into the cycloaddition reactions of derivatives of this compound, such as Diels-Alder ([4+2]) and [2+2] cycloadditions, are necessary to provide a more comprehensive understanding of the factors governing the diastereomer ratios in the resulting products.

Applications of Methyl 2 Cyclopropylacetate in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The inherent characteristics of the cyclopropyl (B3062369) group, such as its ability to mimic a double bond and introduce conformational constraints, make methyl 2-cyclopropylacetate and its derivatives powerful tools for synthetic chemists. These attributes are strategically exploited in the synthesis of a diverse array of complex molecules.

This compound serves as a key starting material in the synthesis of unique α,α-diamino acid derivatives. Through a series of chemical transformations, the cyclopropyl moiety can be functionalized to introduce two amino groups on the α-carbon. These resulting α,α-diamino acids are of significant interest in medicinal chemistry and materials science due to their ability to induce specific secondary structures in peptides and polymers.

The conformational rigidity imparted by the cyclopropane (B1198618) ring is a highly desirable feature in peptide design. When incorporated into peptide backbones, amino acids derived from this compound restrict the rotational freedom of the peptide chain. This leads to the formation of well-defined secondary structures, such as β-turns and helices. Such conformationally constrained peptides often exhibit enhanced biological activity and metabolic stability compared to their more flexible counterparts. The use of cyclopropane-containing amino acids can be instrumental in the design of peptidomimetics with improved therapeutic properties.

This compound is a fundamental precursor for the synthesis of cyclopropylglycine, a non-proteinogenic amino acid. The synthesis of both enantiomers of cyclopropylglycine has been achieved through various methods, including enzymatic resolutions. These chiral amino acids are valuable building blocks for the synthesis of enantiomerically pure peptides and other biologically active molecules. The ability to selectively introduce either the (R) or (S) enantiomer of cyclopropylglycine allows for precise control over the stereochemistry and biological function of the target molecule.

| Enantiomer | Synthesis Method Highlight |

| (R)-Cyclopropylglycine | Enzymatic resolution |

| (S)-Cyclopropylglycine | Enzymatic resolution |

The cyclopropyl scaffold is a common feature in a number of drug candidates due to its favorable pharmacological properties. This compound and its derivatives are frequently employed as key intermediates in the synthesis of these potential therapeutic agents. For instance, derivatives of this compound have been utilized in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are being investigated for the treatment of stress-related disorders.

One of the most prominent applications of this compound derivatives is in the industrial synthesis of Montelukast sodium, a widely used medication for the treatment of asthma and allergic rhinitis. The synthesis involves the coupling of a side chain containing the cyclopropylacetic acid moiety with a quinoline core. The specific stereochemistry of the cyclopropane ring is crucial for the drug's efficacy. The development of efficient and stereoselective methods for the synthesis of the cyclopropyl-containing fragment has been a significant area of research in pharmaceutical process chemistry.

| Intermediate | Role in Montelukast Synthesis |

| Methyl 1-(mercaptomethyl)cyclopropaneacetate | Key building block for the side chain |

| 2-(1-(mercaptomethyl)cyclopropyl)acetic acid | Direct precursor to the side chain |

Role in the Development of New Synthetic Methodologies

Beyond its direct application as a building block, this compound and related structures have played a crucial role in inspiring and facilitating the development of new synthetic methodologies. The unique reactivity of the cyclopropane ring has been a fertile ground for exploring novel chemical transformations.

The presence of the strained cyclopropane ring makes the adjacent C-H bonds susceptible to activation, a feature that has been exploited in the development of novel C-H functionalization reactions. These methods allow for the direct introduction of functional groups onto the cyclopropane ring, providing a more efficient and atom-economical approach to complex molecule synthesis compared to traditional methods that often require pre-functionalized starting materials.

Furthermore, the stereochemical properties of cyclopropane derivatives have made them valuable substrates in the development of asymmetric synthesis methodologies. The rigid framework of the cyclopropane ring allows for excellent stereocontrol in various chemical reactions, leading to the development of new catalytic systems and chiral auxiliaries for the enantioselective synthesis of complex molecules. These advancements are critical for the production of single-enantiomer drugs, where the desired therapeutic effect is often associated with a specific stereoisomer.

Donor-Acceptor Substituted Cyclopropanes as Versatile Building Blocks

Donor-acceptor (D-A) substituted cyclopropanes are highly reactive intermediates in organic synthesis, prized for their ability to undergo a variety of ring-opening and cycloaddition reactions. researchgate.netresearchgate.net The key to their reactivity lies in the vicinal arrangement of an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) on the cyclopropane ring. This substitution pattern polarizes the carbon-carbon bonds of the three-membered ring, facilitating their cleavage under mild conditions to form 1,3-dipoles or zwitterionic intermediates. researchgate.net

This compound can serve as a precursor to such systems. The cyclopropyl group itself can act as a donor, a facet that is often overlooked in traditional D-A cyclopropane chemistry. researchgate.net More commonly, the acetate (B1210297) functionality can be elaborated or the cyclopropane ring can be functionalized to introduce more potent donor or acceptor groups, thereby creating a classical D-A cyclopropane. These activated cyclopropanes are then poised to react with a wide range of dipolarophiles and nucleophiles to construct larger, more complex carbocyclic and heterocyclic frameworks. researchgate.net The inherent strain of the cyclopropane ring, coupled with the electronic push-pull effect of the substituents, provides the thermodynamic driving force for these transformations.

The versatility of D-A cyclopropanes derived from cyclopropyl precursors is evident in their application in the total synthesis of natural products. For instance, the core structures of several complex alkaloids and other biologically active molecules have been assembled using strategies that hinge on the unique reactivity of D-A cyclopropanes. researchgate.net

Cyclopropanation Reactions for Spirocyclopropyl Acid Building Blocks

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The incorporation of a spirocyclopropyl moiety, in particular, can impart desirable pharmacological properties. While a direct conversion is not typical, derivatives of this compound, such as methyl 2-cyclopropylideneacetate, are valuable precursors for the synthesis of spirocyclopropyl acid building blocks.

One common strategy involves the cyclopropanation of alkylidenemalonates, which can be conceptually derived from cyclopropylideneacetates. For example, the reaction of an appropriate alkene with a cyclopropylidene malonate derivative in the presence of a suitable carbene source can lead to the formation of a spiro-gem-dichlorocyclopropylmalonate. These structures can then be further manipulated to yield the desired spirocyclopropyl carboxylic acid derivatives.

Another powerful approach is the reaction of activated alkenes with sulfur ylides. For instance, the diastereoselective synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives has been achieved through the cyclopropanation of substituted 2-oxo-indolin-3-ylidene)acetates with ethyl (dimethylsulfuranylidene)acetate. This method highlights the utility of cyclopropanation reactions in constructing complex spirocyclic systems containing a carboxylic acid or ester functionality.

The following table summarizes selected examples of cyclopropanation reactions for the synthesis of spirocyclopropyl building blocks:

| Starting Material | Reagent | Product |

| Alkylidenemalonate | Dichlorocarbene | Spiro-gem-dichlorocyclopropylmalonate |

| (E)-(2-Oxo-indolin-3-ylidene)acetate derivatives | Ethyl (dimethylsulfuranylidene)acetate | Spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid |

Functionalization of this compound for Diversified Chemical Structures

The chemical scaffold of this compound allows for a range of functionalization reactions, leading to a diverse array of chemical structures with potential applications in various fields of chemistry.

N-Chlorination of Protected Amino Acid Esters with Cyclopropane Moieties

The introduction of a chlorine atom onto the nitrogen of an amino acid derivative can activate the molecule for subsequent transformations. Excellent results have been achieved in the N-chlorination of protected amino acid esters that incorporate a cyclopropane moiety. For example, methyl (tert-butoxycarbonylamino)cyclopropylacetate can be efficiently converted to its N-chloro derivative, methyl (tert-butoxycarbonylchloroamino)cyclopropylacetate, in high yield.

This N-chlorination is typically carried out using reagents such as tert-butyl hypochlorite. The resulting N-chloro compounds are valuable intermediates, as the chlorine atom can be subsequently eliminated to form imines or participate in other substitution reactions.

The table below presents the yields of N-chlorination for various protected amino acid esters with cyclopropane moieties.

| Protected Amino Acid Ester | N-Chlorinated Product | Yield (%) |

| Methyl (tert-butoxycarbonylamino)cyclopropylacetate | Methyl (tert-butoxycarbonylchloroamino)cyclopropylacetate | 99 |

| Methyl (benzyloxycarbonylamino)cyclopropylacetate | Methyl (benzyloxycarbonylchloroamino)cyclopropylacetate | 96 |

| Methyl 1-(tert-butoxycarbonylchloroamino)cyclopropanecarboxylate | Methyl 1-(tert-butoxycarbonylchloroamino)cyclopropanecarboxylate | 90 |

| Methyl trans-2-(tert-butoxycarbonylchloroamino)cyclopropanecarboxylate | Methyl trans-2-(tert-butoxycarbonylchloroamino)cyclopropanecarboxylate | 97 |

Nucleophilic Additions to Iminoacetate (B1260909) Derivatives

The N-chlorinated derivatives of cyclopropyl-containing amino acid esters serve as excellent precursors for the synthesis of iminoacetate derivatives. Through dehydrochlorination, typically effected by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the corresponding iminoacetate is formed. For instance, methyl 2-cyclopropyl-2-N-Boc-iminoacetate can be prepared from its N-chloro precursor.

These iminoacetates are highly electrophilic and readily undergo nucleophilic addition reactions. This reactivity provides a convenient route to access unusual and orthogonally bisprotected α,α-diamino acid derivatives. The addition of various nucleophiles to the imine carbon allows for the introduction of diverse functional groups, leading to the creation of novel and structurally complex amino acid analogs that can be incorporated into peptides to create rigid backbones.

The general transformation is depicted below:

N-chloro-cyclopropylaminoacetate → Cyclopropyl-iminoacetate + Nucleophile → α,α-disubstituted cyclopropylaminoacetate

This two-step sequence, starting from the N-chlorination of a protected this compound derivative, showcases a powerful strategy for the synthesis of highly functionalized and sterically constrained amino acid building blocks.

Spectroscopic and Computational Characterization of Methyl 2 Cyclopropylacetate

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural determination of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and chemical structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 2-cyclopropylacetate provides information on the number of distinct proton environments, their chemical shifts, spin-spin coupling, and the number of protons in each environment. The protons of the cyclopropyl (B3062369) ring are characteristically shielded and appear in the upfield region of the spectrum, while the methyl ester protons are deshielded due to the adjacent oxygen atom. libretexts.org Protons on the carbon alpha to the carbonyl group are also deshielded. ucalgary.ca

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (Methyl ester) | ~3.67 | Singlet (s) | 3H |

| -CH₂-CO- (Methylene) | ~2.25 | Doublet (d) | 2H |

| -CH- (Cyclopropyl methine) | ~1.0 - 1.5 | Multiplet (m) | 1H |

| -CH₂- (Cyclopropyl methylene) | ~0.2 - 0.8 | Multiplet (m) | 4H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. ucalgary.ca

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester carbonyl) | ~173 |

| -OCH₃ (Methyl ester) | ~52 |

| -CH₂-CO- (Methylene) | ~40 |

| -CH- (Cyclopropyl methine) | ~12 |

| -CH₂- (Cyclopropyl methylene) | ~5 |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the structure. A COSY spectrum would show correlations between the methylene protons alpha to the carbonyl and the cyclopropyl methine proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS/MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₁₀O₂, corresponding to a molecular weight of approximately 114.14 g/mol . nih.gov

In a typical mass spectrum, the molecule is ionized to form a molecular ion (M⁺) or a quasi-molecular ion, such as [M+H]⁺ in positive ion mode. This molecular ion can then undergo fragmentation. For esters, a common fragmentation pathway is the cleavage of the C-O bond or the bond alpha to the carbonyl group, often resulting in the formation of a stable acylium ion. ucalgary.ca

Predicted Fragmentation Pattern:

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 114 | [C₆H₁₀O₂]⁺ (Molecular Ion) | - |

| 83 | [C₅H₇O]⁺ | •OCH₃ (31 Da) |

| 73 | [C₃H₅O₂]⁺ | •C₃H₅ (41 Da) |

| 59 | [CH₃OCO]⁺ | •C₄H₇ (55 Da) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) | CH₂COOCH₃ (73 Da) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing molecular vibrations (stretching and bending). This technique is highly effective for identifying the functional groups present in a compound. The spectrum of this compound is characterized by the presence of a strong carbonyl stretch from the ester group and C-H stretches from the aliphatic and cyclopropyl moieties. spectroscopyonline.com

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3080, ~3000 | C-H Stretch | Cyclopropyl C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1735 | C=O Stretch | Ester |

| 1300-1000 | C-O Stretch | Ester (two bands) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. The chromophores within a molecule determine the wavelengths of absorption.

This compound contains a carbonyl group (C=O) as its primary chromophore. This group allows for a weak n→π* electronic transition. ucalgary.ca Simple, non-conjugated esters typically exhibit this absorption at a wavelength around 205-215 nm. ucalgary.ca As this is below the cutoff of standard laboratory UV-Vis spectrophotometers (which generally operate above 220 nm), this compound is not expected to show significant absorbance in the typical UV-Vis range.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a process that determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula of the substance. For this compound, with a molecular formula of C₆H₁₀O₂, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₆H₁₀O₂:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 63.13% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 8.83% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 28.04% |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry utilizes computer simulations to predict and analyze the properties of molecules. Methods such as Density Functional Theory (DFT) and other quantum mechanical calculations can provide valuable insights that complement experimental data.

For this compound, molecular modeling can be employed to:

Determine Optimized Geometry: Calculate the most stable three-dimensional conformation, predicting bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data:

NMR: Calculate theoretical ¹H and ¹³C chemical shifts, which can aid in the assignment of complex experimental spectra.

FTIR: Simulate the vibrational spectrum by calculating the frequencies and intensities of the vibrational modes. These calculated frequencies can then be compared with the experimental FTIR spectrum to confirm peak assignments.

Analyze Electronic Properties: Model the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions observed in UV-Vis spectroscopy.

These computational studies provide a theoretical framework for interpreting experimental results and offer a deeper understanding of the molecule's structural and electronic behavior. wikipedia.org

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations would provide a comprehensive understanding of its geometry and electronic properties. Such calculations, typically performed using basis sets like 6-31G**, would yield the most stable three-dimensional arrangement of the atoms (optimized geometry) by finding the minimum energy state. uobaghdad.edu.iquobaghdad.edu.iq

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov

For this compound, a full FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions. Although specific calculated values for the HOMO-LUMO gap of this compound are not present in the surveyed literature, DFT calculations on similar small esters suggest that the HOMO is typically localized around the oxygen atoms of the ester group, while the LUMO is often centered on the carbonyl carbon.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. The lone pairs on the oxygen atoms are expected to contribute significantly to this orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. The π* anti-bonding orbital of the carbonyl group is the likely location for the LUMO. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and stability. A larger gap implies greater stability. mdpi.com |

Mulliken population analysis is a method for estimating partial atomic charges from the results of computational chemistry calculations. uni-muenchen.dewikipedia.org This analysis provides insight into the distribution of electrons among the atoms in a molecule, which is fundamental to understanding its reactivity, polarity, and intermolecular interactions. uni-muenchen.de

A Mulliken charge distribution analysis for this compound would assign a partial charge to each atom in the molecule. It is expected that the oxygen atoms of the ester group would carry significant negative charges due to their high electronegativity, while the carbonyl carbon and the adjacent carbon in the ester functional group would exhibit positive charges. The atoms of the cyclopropyl ring and the methyl group would have smaller partial charges.

It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation and can sometimes provide values that are not physically intuitive. uni-muenchen.de Despite these limitations, the analysis remains a valuable tool for a qualitative understanding of charge distribution. uni-muenchen.de

Table 2: Expected Mulliken Charge Distribution for Key Atoms in this compound

| Atom | Expected Partial Charge | Rationale |

|---|---|---|

| Carbonyl Oxygen (O=C) | Negative | High electronegativity, drawing electron density from the carbonyl carbon. |

| Ester Oxygen (O-C) | Negative | High electronegativity, though generally less negative than the carbonyl oxygen. |

| Carbonyl Carbon (C=O) | Positive | Electron deficient due to bonding with two highly electronegative oxygen atoms. |

| Cyclopropyl Carbons | Slightly Positive/Neutral | Primarily bonded to carbon and hydrogen, leading to less significant charge separation. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. The molecule has several rotatable bonds, and MD simulations would reveal the preferred spatial arrangements (conformers) and the energy barriers between them.

While specific molecular dynamics studies on this compound were not found in the existing literature, such simulations would typically be performed using force fields like AMBER or CHARMM. youtube.com The simulations would track the trajectory of each atom over a period of time at a given temperature, allowing for the exploration of different conformational states and their relative stabilities. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to a derivative)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. nih.gov QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds.

For derivatives of this compound, a QSAR model could be developed if a dataset of structurally related compounds with measured biological activity (e.g., insecticidal or herbicidal activity) were available. The model would use calculated molecular descriptors (such as steric, electronic, and hydrophobic properties) to build a mathematical equation that predicts the activity.

Although the literature search did not yield specific QSAR models for derivatives of this compound, it is a relevant methodology for this class of compounds, particularly if they are being investigated for applications in agrochemicals or pharmaceuticals. nih.govgoogle.com

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. researchgate.netresearchgate.net The predicted spectrum shows the expected positions and relative intensities of the vibrational modes. For this compound, the most prominent peak in a predicted IR spectrum would be the C=O stretching vibration of the ester group, expected around 1740 cm⁻¹. Other characteristic vibrations would include C-H stretches of the cyclopropyl and methyl groups, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted using computational methods. nih.govresearchgate.net These calculations provide theoretical chemical shifts for each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. Comparing these predicted shifts with experimental data can aid in the assignment of signals and the confirmation of the molecular structure.

UV-Vis Spectroscopy: The electronic transitions that give rise to a UV-Vis spectrum can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net For a saturated ester like this compound, significant absorption is not expected in the visible region. The primary electronic transition would likely be a π → π* transition of the carbonyl group, which would occur in the ultraviolet region, typically below 200 nm. msu.edu

While specific computational predictions for the spectra of this compound are not detailed in the available literature, experimental data is available and provides a basis for comparison with theoretical models. The PubChem database indicates the availability of vapor phase IR spectra, ¹³C NMR spectra, and GC-MS data for this compound. nih.gov

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted/Experimental Features |

|---|---|

| Infrared (IR) | A strong absorption band corresponding to the C=O stretch of the ester is expected around 1740 cm⁻¹. C-H stretching bands for the cyclopropyl and methyl groups are expected around 2850-3000 cm⁻¹. nih.gov |

| ¹H NMR | Signals corresponding to the methyl protons of the ester group, the methylene protons adjacent to the ester, and the protons of the cyclopropyl ring would be observed. |

| ¹³C NMR | Resonances for the carbonyl carbon, the ester methyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring would be present. nih.gov |

| UV-Vis | No significant absorption is expected in the visible range (400-800 nm). A π → π* transition for the carbonyl group is expected in the far UV region. msu.edu |

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For the synthesis of methyl 2-cyclopropylacetate, this translates to the development of routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of investigation include the application of green chemistry principles and innovative technologies like flow chemistry.

Green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), are being increasingly employed to evaluate and compare the sustainability of different synthetic pathways. whiterose.ac.uknih.govscientificupdate.commdpi.comchemrxiv.org These metrics provide a quantitative assessment of how efficiently atoms from the starting materials are incorporated into the final product and the amount of waste generated.

Table 1: Key Green Chemistry Metrics

| Metric | Description | Ideal Value |

| Atom Economy (AE) | The measure of the proportion of reactant atoms that become part of the final product. | High (approaching 100%) |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the desired product. | High (approaching 100%) |

| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, reagents) to produce a certain mass of product. | Low (approaching 1) |

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another promising avenue for the sustainable synthesis of this compound and its derivatives. mdpi.comrjraap.com Enzymes operate under mild conditions, often in aqueous environments, and can exhibit high levels of stereoselectivity, offering a green alternative to traditional chemical catalysts. mdpi.comrjraap.com

Exploration of Novel Catalytic Systems for Cyclopropanation

The heart of this compound synthesis lies in the cyclopropanation reaction. Research is intensely focused on discovering and optimizing catalysts that are more efficient, selective, and versatile.

Rhodium and Copper Catalysts: Transition metal catalysts, particularly those based on rhodium and copper, have been the workhorses for the cyclopropanation of olefins with diazoacetates. nih.govnih.govnih.govnih.gov Chiral rhodium catalysts, for instance, have been instrumental in achieving high levels of enantioselectivity in the synthesis of cyclopropane (B1198618) esters. nih.govrsc.org Ongoing research aims to develop new generations of these catalysts with improved activity and selectivity, allowing for lower catalyst loadings and milder reaction conditions.

Enzyme-Catalyzed Cyclopropanation: The emergence of biocatalysis has opened up new possibilities for the synthesis of chiral cyclopropanes. nih.govbohrium.comresearchgate.netnih.govresearchgate.net Engineered enzymes, such as modified myoglobins and cytochrome P450s, have been shown to catalyze cyclopropanation reactions with high stereoselectivity. nih.govbohrium.comresearchgate.netnih.govresearchgate.net These enzymatic systems offer the potential for highly specific and environmentally friendly routes to enantiomerically pure cyclopropyl (B3062369) compounds. Chemoenzymatic strategies, which combine the best of both chemical and enzymatic catalysis, are also being explored to create diverse libraries of chiral cyclopropane scaffolds. nih.govbohrium.comresearchgate.net

Table 2: Comparison of Catalytic Systems for Cyclopropanation

| Catalyst Type | Advantages | Disadvantages |

| Rhodium-based | High efficiency, good stereocontrol, well-established. | High cost, potential for metal contamination. |

| Copper-based | Lower cost than rhodium, good reactivity. | Can require higher catalyst loadings, stereoselectivity can be variable. |

| Enzymatic | High stereoselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, enzyme stability can be a concern. |

Advanced Applications in Medicinal Chemistry and Drug Discovery

The cyclopropane ring is a highly valued structural motif in medicinal chemistry. Its unique conformational and electronic properties can impart favorable characteristics to drug candidates, such as increased potency, improved metabolic stability, and reduced off-target effects. This compound serves as a valuable building block for the introduction of this important scaffold into more complex molecules. nih.govbohrium.comresearchgate.netnih.govnih.govresearchgate.net

Functionalized cyclopropanes derived from this compound can be used to create a wide array of bioactive compounds. nih.gov For example, the synthesis of amide derivatives containing cyclopropane has been shown to yield compounds with antimicrobial and antifungal activities. nih.gov The ability to generate diverse libraries of chiral cyclopropane scaffolds from simple starting materials is a key strategy in modern drug discovery. nih.govbohrium.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. These powerful computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even suggest novel synthetic routes. rjraap.comchemrxiv.orgnih.govrsc.org

Design of New Cyclopropyl-Containing Scaffolds with Enhanced Properties

The development of novel molecular scaffolds is a cornerstone of drug discovery and materials science. This compound provides a simple yet versatile starting point for the design and synthesis of new cyclopropyl-containing scaffolds with tailored properties.

By functionalizing the ester group and the cyclopropane ring, a diverse range of new molecules can be created. This "scaffold hopping" approach allows chemists to explore new areas of chemical space and identify compounds with enhanced biological activity or material properties. researchgate.netorganic-chemistry.org The introduction of the cyclopropane moiety can lead to molecules with improved drug-like properties, such as better solubility and metabolic stability. researchgate.net The creation of libraries of diverse cyclopropane-containing building blocks is a key strategy for accelerating the discovery of new lead compounds in drug development programs. nih.govbohrium.comresearchgate.net

常见问题

Q. What are the key physicochemical properties of methyl 2-cyclopropylacetate, and how do they influence experimental design?

this compound (C₆H₁₀O₂, MW 114.14) has a density of 1.0 g/cm³ and a boiling point of 138.1°C at 760 mmHg . Its low flashpoint (29.4°C) necessitates careful handling in inert atmospheres to prevent combustion. These properties guide solvent selection (e.g., non-polar for solubility) and reaction setups (e.g., reflux conditions below 138°C).

Q. What synthetic routes are effective for preparing this compound and its derivatives?

A common method involves cyclopropanation of α,β-unsaturated esters. For example, substituted derivatives like methyl 2-chloro-2-cyclopropylideneacetate are synthesized via [2+1] cycloaddition using dichlorocarbene intermediates (Scheme 1) . Post-synthetic modifications, such as hydrolysis or amidation, enable access to bioactive analogues .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Key ¹H NMR signals include δ 3.81 (s, OCH₃) and δ 2.40 (septet, CH) . ¹³C NMR shows cyclopropane carbons at δ 14–16 ppm and ester carbonyl at δ 170–175 ppm.

- MS : Electron ionization (70 eV) produces a base peak at m/z 77 ([Ph⁺]) and molecular ion [M⁺] at m/z 114 .

- Elemental Analysis : Discrepancies between observed (e.g., C 79.64%) and calculated (C 79.98%) values may indicate impurities; repeating under dry conditions improves accuracy .

Advanced Research Questions

Q. How can structural discrepancies in X-ray crystallography data for cyclopropane-containing esters be resolved?

Bond angles and lengths from X-ray data (e.g., C(9)-O(4)-C(15) = 115.69°, C(8)-Cl(1) = 1.531 Å) ) should be compared with DFT-optimized geometries. Torsional strain in the cyclopropane ring often leads to deviations; refining models with software like SHELXTL improves accuracy .